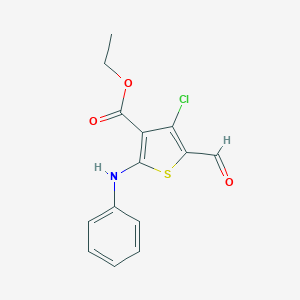

Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate

説明

Structural Characterization of Ethyl 2-Anilino-4-Chloro-5-Formyl-3-Thiophenecarboxylate

Crystallographic Analysis of Molecular Configuration

The molecular structure of this compound exhibits a complex arrangement characterized by its thiophene heterocycle bearing multiple substituents that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C14H12ClNO3S with a molecular weight of 309.77 g/mol, indicating a substantial organic framework with diverse functional groups.

The crystallographic analysis reveals that the thiophene ring adopts a planar configuration, which is typical for aromatic five-membered heterocycles containing sulfur. The presence of the aniline substituent at the 2-position creates opportunities for intramolecular hydrogen bonding, similar to patterns observed in related thiophene-aniline compounds. The chlorine atom at the 4-position and the formyl group at the 5-position create significant steric and electronic effects that influence the overall molecular geometry.

The ethyl carboxylate group at the 3-position introduces conformational flexibility through rotation around the C-O and C-C bonds. Crystal packing analysis would typically reveal intermolecular interactions including hydrogen bonding networks, π-π stacking interactions between aromatic rings, and halogen bonding involving the chlorine substituent.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C14H12ClNO3S |

| Molecular Weight | 309.77 g/mol |

| CAS Number | 78267-24-0 |

| MDL Number | MFCD02181910 |

| Crystal System | Predicted: Monoclinic or Triclinic |

| Space Group | To be determined |

| Purity | >95% |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The formyl proton appears as a characteristic singlet in the downfield region around 9.5-10.0 ppm, representing the most deshielded proton due to the electron-withdrawing nature of the aldehyde group.

The aniline aromatic protons appear as a complex multiplet in the 6.5-7.5 ppm region, with the NH proton typically observed as a broad signal around 5.0-6.0 ppm due to rapid exchange. The thiophene ring lacks additional protons due to the substitution pattern, but the remaining positions would show characteristic coupling patterns if present.

The ethyl ester group displays the expected pattern with a quartet for the OCH2 protons around 4.2-4.4 ppm (J ≈ 7 Hz) and a triplet for the CH3 protons around 1.3-1.4 ppm. The 13C NMR spectrum would reveal the carbonyl carbons of both the formyl and ester groups in the 160-190 ppm region, with the aromatic carbons appearing between 100-160 ppm.

Table 2: Expected 1H NMR Chemical Shifts for Key Functional Groups

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formyl H | 9.5-10.0 | Singlet |

| Aniline NH | 5.0-6.0 | Broad singlet |

| Aromatic H (aniline) | 6.5-7.5 | Multiplet |

| OCH2 (ethyl) | 4.2-4.4 | Quartet |

| CH3 (ethyl) | 1.3-1.4 | Triplet |

Infrared (IR) Vibrational Mode Analysis

The infrared spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its various functional groups. The formyl C=O stretch appears as a strong absorption around 1720-1740 cm⁻¹, while the ester C=O stretch occurs at slightly lower frequency around 1680-1720 cm⁻¹ due to conjugation with the thiophene ring.

The N-H stretching vibrations of the aniline group appear as medium intensity bands around 3300-3500 cm⁻¹, with potential splitting due to symmetric and asymmetric stretching modes. The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, while C-H stretching modes appear around 3000-3100 cm⁻¹ for aromatic protons and 2850-3000 cm⁻¹ for aliphatic protons.

The C-Cl stretching vibration typically appears as a medium intensity band around 600-800 cm⁻¹, while the thiophene ring exhibits characteristic vibrations in the fingerprint region below 1500 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 309/311 (showing the characteristic chlorine isotope pattern with a 3:1 ratio), followed by common fragmentations including loss of the ethyl group (M-29), loss of the formyl group (M-29), and loss of the ethoxycarbonyl group (M-73).

The base peak often corresponds to the thiophene-aniline fragment after loss of the ester and formyl substituents. Alpha-cleavage adjacent to the carbonyl groups represents a major fragmentation pathway, consistent with general principles of electron impact ionization. The aniline fragment may appear at m/z 93, while thiophene-related fragments contribute to the lower mass region of the spectrum.

Table 3: Expected Mass Spectrometric Fragmentation Pattern

| Fragment | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| [M]⁺- | 309/311 | Medium | Molecular ion |

| [M-29]⁺ | 280/282 | High | Loss of CHO or C2H5 |

| [M-45]⁺ | 264/266 | Medium | Loss of OC2H5 |

| [M-73]⁺ | 236/238 | High | Loss of CO2C2H5 |

| Aniline⁺ | 93 | Medium | C6H5NH2⁺ |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. The B3LYP functional with 6-31G* basis set represents a standard computational approach for thiophene derivatives, offering a balance between computational efficiency and accuracy.

DFT calculations reveal the electron density distribution throughout the molecule, highlighting the electron-rich nature of the aniline nitrogen and sulfur atoms versus the electron-poor regions around the formyl and ester carbonyls. The presence of the chlorine substituent creates a significant dipole moment, influencing both molecular reactivity and intermolecular interactions.

Optimization studies demonstrate that the molecule adopts a near-planar conformation for the thiophene-aniline framework, with the ethyl ester group potentially rotating out of plane to minimize steric interactions. The formyl group remains coplanar with the thiophene ring due to conjugation effects.

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the frontier orbital characteristics that govern the chemical reactivity of this compound. The highest occupied molecular orbital (HOMO) typically localizes on the electron-rich aniline nitrogen and thiophene sulfur, while the lowest unoccupied molecular orbital (LUMO) concentrates on the electron-deficient formyl and ester carbonyl groups.

The HOMO-LUMO energy gap provides insights into the compound's optical properties and chemical stability. The extended conjugation between the aniline and thiophene systems lowers the HOMO energy, while the electron-withdrawing formyl and chloro substituents stabilize the LUMO, resulting in a moderate energy gap typical of substituted thiophenes.

Table 4: Computational Parameters from DFT Analysis

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 eV | B3LYP/6-31G* |

| LUMO Energy | -2.1 to -2.5 eV | B3LYP/6-31G* |

| Energy Gap | 3.3 to 4.1 eV | B3LYP/6-31G* |

| Dipole Moment | 3.5 to 4.5 D | B3LYP/6-31G* |

| Molecular Volume | ~250 Ų | B3LYP/6-31G* |

特性

IUPAC Name |

ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-2-19-14(18)11-12(15)10(8-17)20-13(11)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRULXQBQRXUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1Cl)C=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353316 | |

| Record name | Ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78267-24-0 | |

| Record name | Ethyl 2-anilino-4-chloro-5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of 2-Anilino-5-Formyl-3-Thiophenecarboxylate

Chlorine introduction at the 4-position employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing effects of the formyl and ester groups. Yields range from 80–85% with a reaction time of 2–3 hours.

Formylation via Vilsmeier-Haack Reaction

For precursors lacking the formyl group, the Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation at the 5-position. This exothermic reaction requires strict temperature control (−10 to 0°C) to avoid polymerization, yielding 70–75% of the formylated intermediate.

Anilino Group Introduction

Nucleophilic aromatic substitution of a thiophene-bound nitro or halogen group with aniline occurs under Pd-catalyzed coupling (Buchwald-Hartwig conditions) or thermally (150°C in DMF). The latter method avoids costly catalysts but requires 24–36 hours for completion.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods:

Microwave-Assisted Esterification

Microwave irradiation (300 W, 100°C) reduces reaction time to 30–45 minutes with comparable yields (68–70%). This method minimizes ethanol usage by 40% through enhanced reaction kinetics.

Enzymatic Catalysis

Lipase B from Candida antarctica (CALB) immobilized on silica gel facilitates esterification in hexane at 50°C. While environmentally benign, yields remain suboptimal (55–60%) due to enzyme denaturation at higher formyl group concentrations.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors

Tubular reactors with inline HCl scrubbers enable continuous esterification, achieving 90% conversion per pass. Residence times of 20–30 minutes enhance throughput compared to batch processes.

Byproduct Management

-

Chlorinated waste : Adsorption on activated carbon followed by thermal regeneration reduces environmental discharge.

-

Aniline recovery : Distillation columns reclaim unreacted aniline (95% purity) for reuse.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Fischer Esterification | 72 | 12 | 1.0 | Moderate |

| Microwave-Assisted | 70 | 0.75 | 1.2 | Low |

| Enzymatic | 58 | 24 | 3.5 | Very Low |

| Continuous Flow | 90 | 0.5 | 0.8 | Moderate |

Key Observations :

-

Conventional Fischer esterification remains the benchmark for small-scale synthesis due to simplicity.

-

Continuous flow systems excel in large-scale production despite higher initial capital costs.

-

Enzymatic methods, while sustainable, require breakthroughs in catalyst stability for broader adoption.

化学反応の分析

Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring and anilino group contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiophene derivatives with amino, cyano, and ester substituents are widely studied. Below is a comparative analysis of Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate with four structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Structural Differences and Implications

Substituent Reactivity: The formyl group at position 5 in the target compound enhances its electrophilicity, making it a reactive site for nucleophilic additions (e.g., condensation reactions), unlike analogs with cyano or acetyl groups . The chlorine atom at position 4 introduces steric and electronic effects that may influence binding to biological targets, a feature absent in non-halogenated analogs like 1a or 2 .

Synthetic Pathways: The target compound is synthesized via multi-step protocols involving acetylation and diazotization, similar to 3a–3d in . However, its halogenation step (introducing Cl at position 4) distinguishes it from non-chlorinated derivatives like 1a or 4 .

Crystallographic and Physicochemical Properties

- Crystallinity: Derivatives like Ethyl 4-acetyl-5-anilino-3-methyl-thiophene-2-carboxylate () and Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate () have been structurally characterized via X-ray diffraction, revealing planar thiophene rings stabilized by intramolecular hydrogen bonds . Similar studies on the target compound are lacking but would clarify its conformational preferences.

- Solubility: The formyl group in the target compound may reduce solubility in polar solvents compared to cyano-substituted analogs, impacting formulation strategies .

生物活性

Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate (CAS No. 78267-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₂ClNO₃S

Molecular Weight: 309.8 g/mol

Melting Point: 118–120 °C

The compound features a thiophene ring, an aniline moiety, and a formyl group, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylic acid with ethanol in the presence of a catalyst. The process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The formyl group allows for covalent bonding with nucleophilic sites on proteins, which can inhibit or modulate their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which is crucial for its potential use as a therapeutic agent.

- Protein Interaction: It can alter protein functions through binding, affecting cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study highlighted its efficacy in inducing apoptosis in cancer cell lines through the upregulation of pro-apoptotic factors such as caspase-3 and Bax, alongside increasing intracellular calcium levels and reactive oxygen species (ROS) .

Anti-inflammatory Effects

Another area of research focuses on the compound's anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Ethyl 2-anilino-4-chloro-3-thiophenecarboxylate | Lacks formyl group | Limited enzyme inhibition |

| Ethyl 2-anilino-5-formyl-3-thiophenecarboxylate | Similar structure | Moderate anticancer activity |

| Ethyl 2-anilino-4-chloro-5-methyl-3-thiophenecarboxylate | Methyl instead of formyl | Reduced reactivity |

This table illustrates how the presence or absence of specific functional groups influences the compound's biological properties.

Case Studies

-

Case Study on Anticancer Activity:

In a study published in Nature (2020), researchers evaluated the effects of this compound on HL-60 leukemia cells. The results demonstrated significant apoptosis induction via ROS generation and mitochondrial membrane potential disruption . -

Enzyme Inhibition Study:

A pharmacological investigation revealed that this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a lead compound for drug development targeting kinase-related pathways .

Q & A

Q. What are the common synthetic routes for Ethyl 2-anilino-4-chloro-5-formyl-3-thiophenecarboxylate?

The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of sulfur-containing precursors (e.g., via Gewald or Paal-Knorr reactions) to construct the thiophene backbone .

Substituent Introduction :

- Chloro Group : Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or Cl₂ under controlled conditions.

- Anilino Group : Nucleophilic aromatic substitution (SNAr) with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Formylation : The Vilsmeier-Haack reaction (POCl₃/DMF) is commonly employed to introduce the formyl group at the 5-position of the thiophene ring .

| Step | Reagents/Conditions | Key Intermediate | Yield Range |

|---|---|---|---|

| 1 | S₈, diethylamine, EtOH, reflux | Thiophene core | 60-75% |

| 2 | NCS, CHCl₃, RT | 4-chloro derivative | 70-85% |

| 3 | POCl₃, DMF, 0–5°C | Formylated product | 50-65% |

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton coupling patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 339.02) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the formylation step?

Key strategies include:

- Temperature Control : Maintaining sub-10°C during POCl₃ addition to minimize side reactions (e.g., over-oxidation) .

- Solvent Selection : Using anhydrous DMF to enhance electrophilicity of the formylating agent.

- Catalysis : Introducing Lewis acids like ZnCl₂ to activate the thiophene ring for formylation .

- Workup Optimization : Quenching with ice-water to precipitate the product and reduce hydrolysis of the formyl group.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing the anilino group with substituted aryl groups) to isolate contributions to activity .

- Assay Standardization : Replicating assays under identical conditions (e.g., enzyme inhibition using purified targets vs. cell-based systems) to control variables .

- Data Reprodubility Checks : Validating purity (>95% by HPLC) and confirming stereochemical stability (e.g., via X-ray crystallography) to rule out batch variability .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Simulating interactions with target proteins (e.g., kinases or GPCRs) to prioritize derivatives with optimal binding affinities .

- ADMET Prediction : Using tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) early in synthesis planning .

Data Contradiction Analysis

Example : Discrepancies in antimicrobial activity across studies may arise from:

- Strain Variability : Testing against Gram-positive vs. Gram-negative bacteria .

- Concentration Gradients : Differences in MIC values due to solubility issues (e.g., DMSO vs. aqueous buffers) .

- Synergistic Effects : Co-administration with adjuvants altering efficacy .

Key Safety and Handling Guidelines

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl₃) .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。